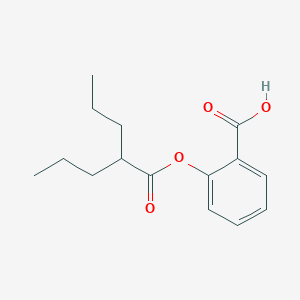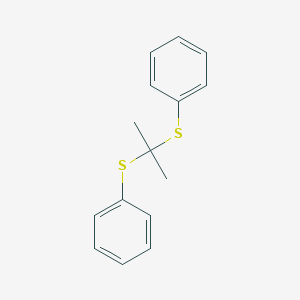
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine, also known as DPSMP, is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been extensively studied in recent years due to its diverse applications in scientific research. DPSMP is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which makes it a valuable tool for studying the role of nitric oxide (NO) in various physiological processes.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been widely used in scientific research to investigate the role of NO in various physiological processes. It has been shown to inhibit the activity of nNOS in the brain, which leads to a decrease in NO production. This, in turn, has been linked to a range of effects, including improved cognitive function, reduced inflammation, and decreased oxidative stress.
Mécanisme D'action
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a range of effects depending on the physiological context.
Effets Biochimiques Et Physiologiques
The effects of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine on biochemical and physiological processes are diverse and context-dependent. In the brain, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been shown to improve cognitive function and reduce inflammation and oxidative stress. In the cardiovascular system, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been linked to improved endothelial function and reduced blood pressure. In the immune system, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been shown to reduce inflammation and improve the response to bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine in lab experiments is its high specificity for nNOS. This allows researchers to selectively target the enzyme and investigate its role in various physiological processes. However, one limitation of using 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine is its relatively low solubility in water, which can make it difficult to administer in certain contexts.
Orientations Futures
There are several future directions for research on 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine. One area of interest is the potential use of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine as a therapeutic agent for various neurological and cardiovascular disorders. Another area of interest is the development of new compounds based on the structure of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine that could have improved efficacy and selectivity for nNOS inhibition. Additionally, further research is needed to fully understand the role of NO in various physiological processes and to elucidate the mechanisms underlying the effects of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
5357-46-0 |
|---|---|
Nom du produit |
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine |
Formule moléculaire |
C12H15Cl2NO2S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-4-2-3-7-15(9)18(16,17)12-8-10(13)5-6-11(12)14/h5-6,8-9H,2-4,7H2,1H3 |
Clé InChI |
JKIAXUYHVXSVCZ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



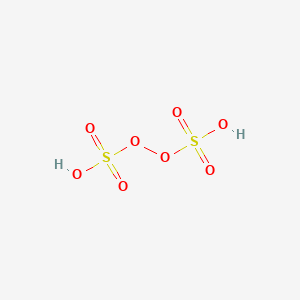
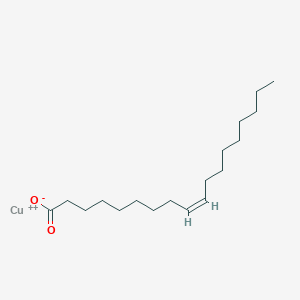
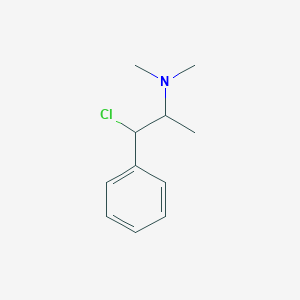
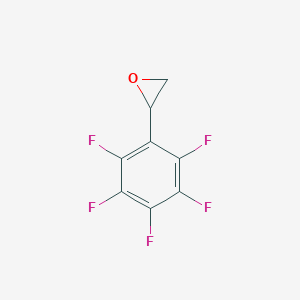
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
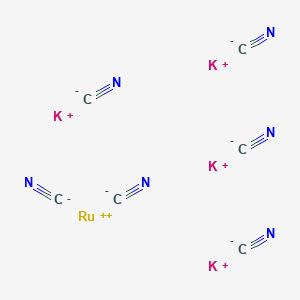
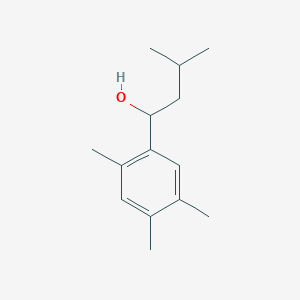
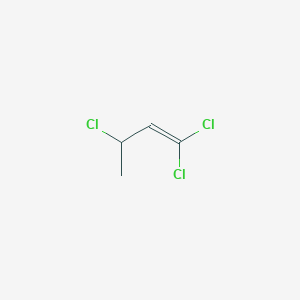
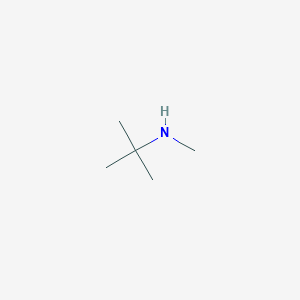
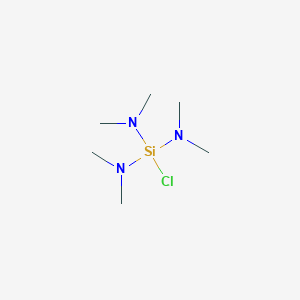
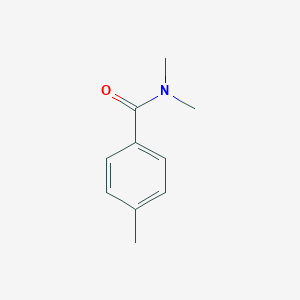
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
